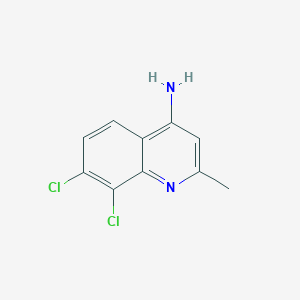

4-Amino-7,8-dichloro-2-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7,8-dichloro-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c1-5-4-8(13)6-2-3-7(11)9(12)10(6)14-5/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXFYSBUBIJKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588914 | |

| Record name | 7,8-Dichloro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917562-02-8 | |

| Record name | 7,8-Dichloro-2-methyl-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917562-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dichloro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 917562-02-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-7,8-dichloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-7,8-dichloro-2-methylquinoline, a halogenated 4-aminoquinoline derivative of significant interest in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues to present its core characteristics, a plausible synthetic route, predicted spectral data, and potential applications. The primary objective is to equip researchers and drug development professionals with a foundational understanding of this compound, thereby facilitating further investigation into its therapeutic potential. The CAS Number for this compound is 917562-02-8 .

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most notably recognized in the antimalarial drug chloroquine.[1] The strategic placement of substituents on the quinoline ring system profoundly influences the biological activity, leading to a broad spectrum of therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.[2] The introduction of halogen atoms, such as chlorine, at the C7 and C8 positions, combined with a methyl group at the C2 position, is anticipated to modulate the compound's lipophilicity, metabolic stability, and target-binding affinity, making this compound a compelling candidate for further pharmacological evaluation.

Physicochemical Properties and Structural Elucidation

Based on its chemical structure and data from analogous compounds, the key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 917562-02-8 | ChemWhat[3] |

| Molecular Formula | C₁₀H₈Cl₂N₂ | ChemWhat[3] |

| Molecular Weight | 227.09 g/mol | PubChem[2] |

| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds[4] |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DMSO and DMF. | Inferred from related compounds |

Structural Diagram

Caption: Chemical structure of this compound.

Proposed Synthesis Strategy: A Rationale-Driven Approach

Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a projection based on similar syntheses and should be optimized and validated experimentally.

Step 1: Synthesis of 7,8-dichloro-2-methylquinolin-4-ol

-

To a stirred solution of 2-methyl-3,4-dichloroaniline in a suitable solvent (e.g., polyphosphoric acid), add acetylacetone.

-

Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 7,8-dichloro-2-methylquinolin-4-ol.

Step 2: Synthesis of 4,7,8-trichloro-2-methylquinoline

-

Treat 7,8-dichloro-2-methylquinolin-4-ol with an excess of phosphorus oxychloride (POCl₃).[5]

-

Heat the mixture under reflux for a few hours.

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,7,8-trichloro-2-methylquinoline.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Dissolve 4,7,8-trichloro-2-methylquinoline in a suitable high-boiling point solvent (e.g., phenol or N-methyl-2-pyrrolidone).

-

Add a source of ammonia, such as ammonium hydroxide or by bubbling ammonia gas through the solution.

-

Heat the reaction mixture in a sealed vessel at a high temperature (e.g., 150-180 °C) for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, and add a base to neutralize any acid formed.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to yield this compound.

Predicted Spectral Analysis

While experimental spectra for this compound are not available, we can predict the key spectral features based on the analysis of structurally similar compounds.[1][6][7]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amino protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| H-5 | 7.8 - 8.2 | Doublet | Deshielded by the quinoline ring and adjacent chlorine. |

| H-6 | 7.3 - 7.6 | Doublet | Influenced by adjacent aromatic protons. |

| H-3 | 6.5 - 6.8 | Singlet | Shielded by the amino group at C4. |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | Exchangeable protons; chemical shift is concentration and solvent dependent. |

| -CH₃ | 2.4 - 2.7 | Singlet | Typical chemical shift for a methyl group on an aromatic ring. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C4 | 150 - 155 | Attached to the amino group. |

| C2, C8a | 145 - 150 | Quaternary carbons in the quinoline ring. |

| C7, C8 | 125 - 135 | Carbons bearing chlorine atoms. |

| C4a, C5, C6 | 115 - 125 | Aromatic carbons. |

| C3 | 98 - 105 | Shielded by the amino group. |

| -CH₃ | 20 - 25 | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.[8][9]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H | 3300 - 3500 | Stretching (doublet for primary amine) |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=N, C=C | 1500 - 1650 | Stretching |

| N-H | 1580 - 1650 | Bending |

| C-Cl | 700 - 850 | Stretching |

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (227.09 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks with a ratio of approximately 9:6:1). Fragmentation patterns would likely involve the loss of chlorine, methyl, and amino groups.

Potential Applications in Drug Development

Derivatives of 4-aminoquinoline have demonstrated a wide array of biological activities.[10][11][12]

Antimalarial Activity

The 4-aminoquinoline scaffold is the foundation of chloroquine, a historically significant antimalarial drug.[10] It is plausible that this compound could exhibit activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The dichloro substitution pattern may offer advantages in overcoming chloroquine resistance.

Anticancer Activity

Numerous 4-aminoquinoline derivatives have been investigated for their anticancer properties.[11][13] They are thought to exert their effects through various mechanisms, including the inhibition of topoisomerase II, induction of apoptosis, and interference with cell signaling pathways. The specific substitution pattern of the target molecule could lead to novel interactions with cancer-related targets.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care appropriate for a novel chemical entity. Based on data for related 4-aminoquinolines, the following precautions are recommended:[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the esteemed class of 4-aminoquinolines. This guide has provided a comprehensive, albeit predictive, overview of its properties, a rational synthetic approach, and its potential as a therapeutic agent. The next logical steps for the scientific community are the definitive synthesis and thorough characterization of this compound. Subsequent in-depth biological evaluation against a panel of malarial strains and cancer cell lines is warranted to unlock its full therapeutic potential.

References

-

PubChem. 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. [Link]. Accessed January 17, 2026.[1][2]

-

PubChem. 2,8-Dichloro-7-methyl-quinolin-4-amine. National Center for Biotechnology Information. [Link]. Accessed January 17, 2026.[2]

-

Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry, 101(6), 368-381.[5]

-

Parhizkar, E., Rashedi, H., & Al-Mansour, S. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules, 28(10), 4125.[10]

-

Khan, I., et al. (2014). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 24(2), 564-568.[13]

-

Szűcs, E., et al. (2022). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 27(3), 993.[13]

-

PubChem. 2,7-Dichloro-8-methyl-quinolin-4-amine. National Center for Biotechnology Information. [Link]. Accessed January 17, 2026.[14]

-

de Souza, A. O., et al. (2023). Effects of 4-Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. Insects, 14(9), 735.[15]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]. Accessed January 17, 2026.[8]

-

Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.[9]

-

Al-Zoubi, W., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6265.[12]

-

Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861.[16]

-

ChemWhat. This compound CAS#: 917562-02-8. [Link]. Accessed January 17, 2026.[3]

-

PubChem. 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. [Link]. Accessed January 17, 2026.[7]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]. Accessed January 17, 2026.[17]

-

NIST. Quinoline, 4,7-dichloro-. NIST WebBook. [Link]. Accessed January 17, 2026.[18]

-

NIST. Quinoline, 7-chloro-2-methyl-. NIST WebBook. [Link]. Accessed January 17, 2026.[19][20]

Sources

- 1. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,8-Dichloro-7-methyl-quinolin-4-amine | C10H8Cl2N2 | CID 177786027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum [chemicalbook.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. 7-Chloro-2-methylquinoline(4965-33-7) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. 2,7-Dichloro-8-methyl-quinolin-4-amine | C10H8Cl2N2 | CID 131280263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. Quinoline, 4,7-dichloro- [webbook.nist.gov]

- 19. Quinoline, 7-chloro-2-methyl- [webbook.nist.gov]

- 20. Quinoline, 7-chloro-2-methyl- [webbook.nist.gov]

physical and chemical properties of 4-Amino-7,8-dichloro-2-methylquinoline

An In-Depth Technical Guide to 4-Amino-7,8-dichloro-2-methylquinoline: Properties, Synthesis, and Research Perspectives

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of a specific, lesser-documented derivative: this compound. While direct experimental data for this compound is scarce, this document, intended for researchers, scientists, and drug development professionals, extrapolates its characteristics from closely related analogs. It outlines a plausible synthetic route, predicts its spectroscopic signature, and discusses its potential applications, thereby serving as a foundational resource for its synthesis and investigation.

Introduction: The Significance of the 4-Aminoquinoline Core

The quinoline ring system is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2]. The 4-aminoquinoline substructure is particularly noteworthy, being the key pharmacophore in drugs like chloroquine and amodiaquine. The introduction of various substituents onto the quinoline core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. The subject of this guide, this compound, is a unique analog featuring a methyl group at the 2-position and chlorine atoms at the 7 and 8-positions. These substitutions are expected to significantly influence its physicochemical properties and biological activity compared to more common 4-aminoquinolines.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value | Basis for Prediction |

| IUPAC Name | 7,8-dichloro-2-methylquinolin-4-amine | Standard nomenclature rules. |

| Molecular Formula | C₁₀H₈Cl₂N₂ | Calculated from the chemical structure. |

| Molecular Weight | 227.09 g/mol | Calculated from the molecular formula[3]. |

| Appearance | Likely a solid at room temperature | Based on related dichloro-methyl-quinolinamine compounds[3]. |

| Melting Point | Expected to be in the range of 150-250 °C | Inferred from analogs like 5,7-Dichloro-8-hydroxy-2-methylquinoline (m.p. 108-112 °C) and 2,4-dichloro-7,8-dimethylquinoline (solid)[4][5]. The presence of the amino group and an additional chlorine is expected to influence this. |

| Solubility | Predicted to be sparingly soluble in water, with better solubility in organic solvents like DMSO, methanol, and chloroform. | Based on the general solubility of quinoline derivatives and data for compounds like 5,7-Dichloro-8-hydroxy-2-methylquinoline[4][6][7]. |

| pKa | The quinoline nitrogen is expected to be basic, and the amino group will also have a characteristic pKa. | By analogy to other 4-aminoquinolines. |

Proposed Synthetic Pathway

A plausible synthetic route for this compound can be conceptualized through a multi-step process, leveraging established quinoline synthesis methodologies. A likely approach would involve the construction of the dichloro-methyl-quinoline core followed by amination.

Caption: A proposed three-step synthesis of this compound.

Experimental Protocol Insights:

-

Step 1: Gould-Jacobs Reaction: This classic method for quinoline synthesis involves the reaction of an aniline (in this case, 3,4-dichloroaniline) with an active methylene compound like ethyl acetoacetate. The reaction typically proceeds through a condensation and subsequent cyclization at high temperatures.

-

Step 2: Chlorination: The resulting 4-hydroxyquinoline can be converted to the 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃). This is a standard transformation in quinoline chemistry[8].

-

Step 3: Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic substitution. Reaction of the 4,7,8-trichloro-2-methylquinoline intermediate with ammonia or a suitable ammonium salt would selectively displace the C4-chloro group to yield the final product. This regioselectivity is a well-documented feature of the quinoline system[9]. Various conditions, including conventional heating or microwave-assisted synthesis, could be employed for this amination step[10].

Chemical Reactivity and Properties

The chemical behavior of this compound will be dictated by the interplay of its functional groups and the aromatic quinoline core.

-

Basicity: The quinoline ring nitrogen and the exocyclic amino group are both basic centers, capable of protonation. The electron-withdrawing effects of the two chlorine atoms are expected to reduce the basicity of the quinoline nitrogen compared to unsubstituted quinoline.

-

Reactivity of the Amino Group: The 4-amino group can undergo typical reactions of primary aromatic amines, such as acylation, alkylation, and diazotization, allowing for further functionalization of the molecule.

-

Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of two additional electron-withdrawing chlorine atoms will further deactivate the ring. The positions for any potential electrophilic attack would be influenced by the directing effects of the amino and methyl groups.

Predicted Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amino group protons. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring. The methyl group should appear as a singlet, and the amino protons as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. Signals for the quinoline ring carbons, including those bearing the chloro, amino, and methyl substituents, will be observed. The chemical shifts will be influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and C-Cl stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (227.09 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Potential Applications and Future Research Directions

Given the broad spectrum of biological activities associated with 4-aminoquinolines, this compound represents a promising candidate for further investigation in several areas:

-

Anticancer Drug Discovery: Many 4-aminoquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines[1]. The unique substitution pattern of this compound may lead to novel mechanisms of action or improved efficacy.

-

Antimalarial Research: As a structural analog of chloroquine, it would be a logical candidate for screening against different strains of Plasmodium falciparum, including those resistant to existing drugs.

-

Antibacterial and Antifungal Agents: The quinoline scaffold is present in numerous antimicrobial agents. This compound could be evaluated for its activity against a panel of pathogenic bacteria and fungi.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with care, assuming it may possess hazardous properties similar to other chloro-amino-aromatic compounds. Based on the GHS classifications of related compounds like 4-amino-7-chloroquinoline and 4-chloro-2-methylquinoline, the following hazards should be considered:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are strongly recommended.

References

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Retrieved from [Link]

-

Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal. Retrieved from [Link]

- Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 2,8-Dichloro-7-methyl-quinolin-4-amine. Retrieved from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Retrieved from [Link]

-

Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark. Retrieved from [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 6,7-Dichloro-8-methyl-quinoline. Retrieved from [Link]

-

(PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. Retrieved from [Link]

-

Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]

-

2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies. RSC Publishing. Retrieved from [Link]

-

(IUCr) Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Retrieved from [Link]

-

The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Retrieved from [Link]

-

Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Retrieved from [Link]

-

5,7-Dichloro-2-methyl-8-hydroxyquinoline. ChemBK. Retrieved from [Link]

-

2,4-Dichloro-7,8-dimethylquinoline. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 2,7-Dichloro-8-methyl-quinolin-4-amine. Retrieved from [Link]

Sources

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2,8-Dichloro-7-methyl-quinolin-4-amine | C10H8Cl2N2 | CID 177786027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. 5,7-Dichloro-8-hydroxyquinoline | 773-76-2 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-7,8-dichloro-2-methylquinoline molecular structure and weight

An In-Depth Technical Guide to 4-Amino-7,8-dichloro-2-methylquinoline

Prepared by: Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, most notably antimalarials like chloroquine. This document delineates the molecular structure, physicochemical properties, a proposed synthetic pathway, and detailed analytical characterization protocols for the title compound. We further explore its potential biological applications based on structure-activity relationships within the 4-aminoquinoline class and provide essential safety and handling guidelines. This guide is intended to serve as a foundational resource for scientists investigating this molecule for novel therapeutic applications.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds.[1] The 4-aminoquinoline subclass, in particular, has a storied history, anchored by the profound impact of chloroquine and amodiaquine in the global fight against malaria.[2][3] These agents historically function by interfering with heme detoxification in the malarial parasite's food vacuole.[4]

Beyond their antimalarial properties, 4-aminoquinoline derivatives have been investigated for a range of other therapeutic indications, including anticancer and anti-inflammatory activities.[1][5] The substituents on the quinoline core play a critical role in modulating a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target-specific activity.[2]

This compound (Figure 1) is a distinct analogue featuring dichlorination at the 7 and 8 positions of the benzo ring and a methyl group at the 2-position of the pyridine ring. These modifications are anticipated to significantly alter its electronic properties, lipophilicity, and steric profile compared to simpler 4-aminoquinolines, making it a compelling candidate for further investigation. This guide provides the core technical information required to synthesize, characterize, and handle this compound in a research setting.

Molecular Structure and Physicochemical Properties

Molecular Identity

The fundamental identity of a chemical compound is established by its structure and universally recognized identifiers.

-

IUPAC Name: 7,8-dichloro-2-methylquinolin-4-amine[6]

-

CAS Number: 917562-02-8[7]

-

SMILES: Cc1cc(N)c2ccc(Cl)c(Cl)c2n1

-

InChI Key: YOXFYSBUBIJKKS-UHFFFAOYSA-N[6]

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including solubility testing, formulation, and reaction setup.

| Property | Value | Source(s) |

| Molecular Weight | 227.09 g/mol | [7][8] |

| Appearance | Solid | |

| Melting Point | 218 - 219 °C | [6] |

| Purity | ≥97% (typical for commercial samples) | [6] |

Proposed Synthesis Pathway and Rationale

The proposed two-step synthesis starts with the commercially available 4-hydroxy-7,8-dichloro-2-methylquinoline.

-

Chlorination: The hydroxyl group at the C4 position is converted to a highly reactive chloro group, an excellent leaving group for subsequent SNAr reactions. This is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃). The mechanism involves the initial phosphorylation of the hydroxyl group, followed by nucleophilic attack by a chloride ion.

-

Amination: The resulting 4,7,8-trichloro-2-methylquinoline is then subjected to amination. The C4 position is significantly more activated towards nucleophilic attack than the C7 or C8 positions due to the electron-withdrawing effect of the ring nitrogen. Reaction with a protected ammonia source (e.g., benzylamine followed by deprotection) or direct amination under high pressure with ammonia in a suitable solvent (e.g., phenol or ethanol) can introduce the amino group at the C4 position selectively.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach is required for unambiguous characterization.

Predicted Spectroscopic Data

Based on known spectral data for analogous compounds like 4-amino-2-methylquinoline and 4-amino-7-chloroquinoline, the following characteristic signals can be predicted.[9][10][11]

| Technique | Predicted Observations |

| ¹H NMR | ~2.5 ppm (s, 3H): Methyl (CH₃) protons at C2. ~6.0-6.5 ppm (s, 2H): Amino (NH₂) protons. ~6.8-8.0 ppm (m, 3H): Aromatic protons on the quinoline core. |

| ¹³C NMR | ~25 ppm: Methyl carbon. ~100-160 ppm: Aromatic and heteroaromatic carbons. The C4 carbon bearing the amino group would be significantly upfield compared to its chlorinated precursor. |

| FT-IR (cm⁻¹) | 3300-3500: N-H stretching (doublet for primary amine). ~1620: N-H scissoring deformation. 1500-1600: C=C and C=N aromatic ring stretching. ~800-900: C-Cl stretching. |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z ~227/229/231: A characteristic isotopic pattern for a molecule containing two chlorine atoms (approx. 9:6:1 ratio). |

Characterization Workflow

The logical flow for analyzing a newly synthesized batch of the target compound should validate both its structure and purity.

Potential Applications and Biological Context

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery.[2][4] The introduction of halogen atoms, particularly chlorine, at the 7-position is a classic feature of potent antimalarials like chloroquine. Electron-withdrawing groups at this position are known to modulate the pKa of the quinoline nitrogen atoms, which can influence drug accumulation in the acidic food vacuole of the parasite.[3]

The addition of a second chlorine at the C8 position and a methyl group at C2 in this compound represents a novel combination of substituents. These changes could potentially:

-

Enhance Potency: Increased lipophilicity from the additional chlorine and methyl groups may improve membrane permeability and target engagement.

-

Overcome Resistance: The unique substitution pattern might evade existing resistance mechanisms that affect traditional 4-aminoquinolines.

-

Broaden Activity: Derivatives of this class have also shown promise as cytotoxic agents against cancer cell lines, suggesting that this compound warrants screening in oncology models.[5]

This molecule should be considered a novel chemical probe for exploring structure-activity relationships in both infectious disease and oncology research programs.

Safety, Handling, and Storage

Proper safety protocols are mandatory when working with novel chemical entities.

-

Hazard Classification: Classified as Acute Toxicity 4 (Oral) and causes serious eye damage. The signal word is "Danger".

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H318: Causes serious eye damage.

-

-

Personal Protective Equipment (PPE): Always use a chemical fume hood.[12] Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[12][13]

-

Handling: Avoid creating dust.[12][14] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[12]

-

First Aid:

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][13]

Experimental Protocols

The following protocols are provided as a guide for researchers. All steps should be performed by trained personnel in a controlled laboratory environment.

Protocol 7.1: Proposed Synthesis of this compound

-

Step 1: Chlorination.

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxy-7,8-dichloro-2-methylquinoline (1.0 eq).

-

Working in a chemical fume hood, carefully add phosphorus oxychloride (POCl₃) (5-10 eq).

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC (e.g., 20% Ethyl Acetate/Hexanes).

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH > 8.

-

Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4,7,8-trichloro-2-methylquinoline intermediate.

-

-

Step 2: Amination.

-

Combine the crude trichloro-intermediate (1.0 eq) and phenol (5-10 eq) in a sealed pressure vessel.

-

Cool the vessel and carefully introduce anhydrous ammonia gas or a solution of ammonia in a suitable solvent.

-

Seal the vessel and heat to 120-140 °C for 12-24 hours.

-

Cool the reaction to room temperature, and carefully vent the vessel.

-

Dilute the reaction mixture with a suitable solvent and wash with aqueous base to remove the phenol.

-

Extract the product into an organic solvent, dry, and concentrate.

-

Purify the crude product via column chromatography on silica gel to afford the final product.

-

Protocol 7.2: Analytical Characterization

-

Mass Spectrometry: Dissolve a small sample in a suitable solvent (e.g., Methanol) and analyze via Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. Verify the presence of the [M+H]⁺ ion cluster around m/z 227-231.

-

NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra. Confirm the presence of the predicted chemical shifts and integration values.

-

Purity Analysis: Prepare a standard solution of the compound (~1 mg/mL) in a mobile phase-compatible solvent (e.g., Acetonitrile/Water). Analyze by HPLC-UV, monitoring at a wavelength such as 254 nm. The purity should be ≥95% for use in biological assays.

Conclusion

This compound is a novel heterocyclic compound with a structural motif that suggests significant potential for applications in medicinal chemistry, particularly in the fields of antimalarial and anticancer research. This guide provides a foundational framework for its synthesis, purification, characterization, and safe handling. The detailed protocols and predictive data herein are designed to empower researchers to confidently undertake further studies to elucidate the biological activity and therapeutic potential of this promising molecule.

References

-

ChemWhat. This compound CAS#: 917562-02-8. Available from: [Link]

-

PubChem. 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. Available from: [Link]

-

Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available from: [Link]

-

Kumar, A., et al. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]

-

Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. MSpace Repository, University of Manitoba. Available from: [Link]

-

Canadian Science Publishing. Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Available from: [Link]

-

PubChem. 4-Amino-2-methylquinoline. National Center for Biotechnology Information. Available from: [Link]

-

El-Gaby, M. S. A., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available from: [Link]

-

Parapini, S., et al. (2019). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules. Available from: [Link]

-

Romero, M., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. Available from: [Link]

-

Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science. Available from: [Link]

-

Nicholls, T. P., et al. (2020). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Chemical Science. Available from: [Link]

-

Martínez, R., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. Available from: [Link]

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 3. researchgate.net [researchgate.net]

- 4. Buy 4-Amino-7,8-dichloroquinoline | 948293-25-2 [smolecule.com]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 917562-02-8 [sigmaaldrich.com]

- 7. chemwhat.com [chemwhat.com]

- 8. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 9. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Amino-7-chloroquinoline AldrichCPR 1198-40-9 [sigmaaldrich.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

solubility profile of 4-Amino-7,8-dichloro-2-methylquinoline in different solvents

An In-Depth Technical Guide to the Solubility Profile of 4-Amino-7,8-dichloro-2-methylquinoline

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands out as a critical determinant of a drug candidate's fate, influencing everything from in vitro assay reliability to in vivo bioavailability and therapeutic efficacy.[1][2] Low aqueous solubility is a major hurdle, often leading to poor absorption, underestimated toxicity, and ultimately, the failure of promising candidates in later developmental stages.[1][3]

This guide provides a comprehensive technical overview of the solubility profile of This compound (CAS No: 917562-02-8).[4] This compound, a halogenated aminoquinoline derivative, belongs to a class of heterocyclic structures renowned for their diverse pharmacological activities.[5] For researchers, scientists, and drug development professionals working with this molecule or its analogues, this document serves as a foundational resource. It will delve into the theoretical underpinnings of its solubility, provide robust experimental protocols for its determination, and discuss the critical factors that modulate its behavior in various solvent systems.

Physicochemical Characterization

Understanding the inherent properties of this compound is the first step in predicting and interpreting its solubility.

-

Molecular Formula: C₁₀H₈Cl₂N₂[4]

-

Molecular Weight: 227.09 g/mol [4]

-

Structure: The molecule features a rigid quinoline bicyclic aromatic system. Key functional groups influencing solubility include:

-

A basic 4-amino group , which can be protonated to form a more soluble salt in acidic conditions.[6]

-

Two electron-withdrawing chloro groups at positions 7 and 8, which increase the molecule's lipophilicity.

-

A 2-methyl group , which also contributes to its lipophilic character.

-

The presence of both a basic, ionizable center (the amino group) and significant lipophilic regions (the dichlorinated benzene ring) suggests that the solubility of this compound will be highly dependent on the pH and the polarity of the solvent.[7][8]

Experimental Methodology: Thermodynamic Solubility Determination

To ensure reliable and reproducible data, a standardized and rigorous methodology is essential. While high-throughput kinetic solubility assays are useful for early screening, the determination of thermodynamic solubility is the gold standard for lead optimization and pre-formulation studies.[2][9] The most reliable and widely used technique for this purpose is the Saturation Shake-Flask Method .[3][9]

Causality Behind Experimental Choices

-

Why the Shake-Flask Method? This method is considered the "gold standard" because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate measure of a compound's solubility.[3][9]

-

Why 24-48 Hours Equilibration? Achieving true equilibrium can be a slow process. Shorter incubation times, as used in kinetic solubility assays, can lead to an overestimation of solubility due to the formation of supersaturated solutions, especially when starting from a DMSO stock.[3] A long equilibration time (24 hours or more) ensures the dissolution and precipitation processes have reached a steady state.[2]

-

Why Centrifugation/Filtration? It is critical to accurately measure the concentration of only the dissolved compound. High-speed centrifugation or filtration using specialized plates is necessary to completely remove any microscopic, undissolved solid particles from the supernatant before analysis.[1][2]

-

Why HPLC/LC-MS for Quantification? These analytical techniques provide the sensitivity and selectivity required to accurately quantify the concentration of the dissolved analyte in the saturated solution, even at low levels.[10][11] UV-Vis spectrophotometry can also be used but may be less specific.[2]

Experimental Workflow: Shake-Flask Method

Below is a detailed protocol for determining the thermodynamic solubility of this compound.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Protocol

-

Preparation: Add an excess of solid this compound to a series of glass vials. The excess is crucial to ensure saturation is reached.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO) to each vial.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25 °C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed or filter the solution through a 0.22 µm filter.

-

Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant, being careful not to disturb the solid pellet. Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Determine the concentration of the diluted sample using a pre-validated and calibrated analytical method, such as HPLC-UV or LC-MS/MS.[10][11]

-

Calculation: Calculate the solubility in the original solvent by correcting for the dilution factor. The experiment should be run in duplicate or triplicate to ensure reproducibility.[2]

Solubility Profile of this compound

| Solvent | Solvent Type | Illustrative Solubility (µg/mL) | Rationale for Expected Solubility |

| Hexane | Nonpolar | < 1 | The molecule's polarity from the amino and nitrogen heteroatom makes it incompatible with nonpolar solvents. |

| Water (pH 7.0) | Polar Protic | 1 - 10 | Low solubility is expected due to the large, lipophilic dichlorinated aromatic system. |

| PBS (pH 7.4) | Aqueous Buffer | 1 - 10 | Similar to water, as the amino group (pKa ~4-5) would be largely un-ionized at this pH. |

| 0.1 N HCl (pH 1.0) | Acidic Aqueous | > 1000 | High solubility is expected due to the protonation of the basic 4-amino group, forming a highly soluble hydrochloride salt.[6][7] |

| Ethanol | Polar Protic | 50 - 200 | Moderate solubility is expected as ethanol can engage in hydrogen bonding and has a lower polarity than water, accommodating the lipophilic parts of the molecule. |

| Acetonitrile | Polar Aprotic | 20 - 100 | Moderate solubility due to its polar nature, though it cannot act as a hydrogen bond donor. |

| DMSO | Polar Aprotic | > 10,000 | Very high solubility is common for many drug candidates in DMSO, which is why it is a standard solvent for creating stock solutions.[1] |

Key Factors Influencing Solubility

Effect of pH

For an ionizable compound like this compound, pH is the most critical factor governing its aqueous solubility.[8][12] The 4-amino group is basic and will exist in equilibrium between its neutral (free base) form and its protonated (conjugate acid) form. The pKa of the quinoline core is typically around 4.9.[7]

-

At pH << pKa (e.g., pH 1-3): The compound will be predominantly in its protonated, ionized form. This charged species interacts much more favorably with polar water molecules, leading to a significant increase in aqueous solubility.[6]

-

At pH >> pKa (e.g., pH 7-9): The compound will be in its neutral, un-ionized form. In this state, the molecule's lipophilic character dominates, resulting in very low aqueous solubility.

Caption: pH effect on this compound solubility.

Effect of Temperature

The dissolution of a solid in a liquid is a thermodynamic process. Generally, for most solid compounds, solubility increases with temperature.[8][13] This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of solution.[14] Determining the temperature dependence is crucial for developing formulations and controlling crystallization processes. However, the magnitude of this effect can vary significantly between compounds and is generally less pronounced than the effect of pH for ionizable molecules.[12][13]

Conclusion

The solubility profile of this compound is a complex interplay of its structural features and the properties of the solvent system. Its character as a basic, lipophilic molecule dictates that its aqueous solubility will be exceptionally low at physiological pH but can be dramatically increased in acidic environments. The use of the gold-standard shake-flask method is essential for obtaining accurate thermodynamic solubility data, which is a non-negotiable requirement for informed decision-making in the drug development pipeline. The protocols and theoretical framework provided in this guide equip researchers with the necessary tools to thoroughly characterize the solubility of this compound, enabling the design of robust in vitro experiments and the development of viable formulation strategies.

References

-

Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io Source: Protocols.io URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

-

Title: Determination of aqueous solubility by heating and equilibration: A technical note Source: National Institutes of Health (NIH) URL: [Link]

-

Title: A review of methods for solubility determination in biopharmaceutical drug characterization Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Determination of Some Quinoline Derivatives with Organic Brominating Agents Source: Taylor & Francis Online URL: [Link]

-

Title: Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma Source: ResearchGate URL: [Link]

-

Title: this compound CAS#: 917562-02-8; ChemWhat Code Source: ChemWhat URL: [Link]

-

Title: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics Source: ResearchGate URL: [Link]

-

Title: The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion Source: PubMed URL: [Link]

-

Title: 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 Source: PubChem - NIH URL: [Link]

-

Title: Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) Source: ResearchGate URL: [Link]

-

Title: Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) Source: CORE URL: [Link]

-

Title: Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives Source: International Journal for Multidisciplinary Research (IJFMR) URL: [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. This compound AldrichCPR 917562-02-8 [sigmaaldrich.com]

- 5. ijfmr.com [ijfmr.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Spectroscopic Data of 4-Amino-7,8-dichloro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-7,8-dichloro-2-methylquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry.[1] The quinoline scaffold is a key pharmacophore in many approved drugs, particularly antimalarials like chloroquine.[2][3] The specific substitution pattern of an amino group at the 4-position, a methyl group at the 2-position, and two chlorine atoms at the 7- and 8-positions suggests its potential as a bioactive molecule. Accurate structural elucidation through spectroscopic methods is paramount for any research and development involving this compound.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is presented below, with a numbering system for the quinoline ring to facilitate the discussion of NMR data.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR absorption bands for this compound are based on the analysis of similar aromatic amines and halogenated compounds. [1][6]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3450-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the amino group |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Weak-Medium | Aliphatic C-H stretching of the methyl group |

| ~1620 | Strong | N-H bending (scissoring) of the amino group |

| 1600-1450 | Medium-Strong | C=C and C=N stretching of the quinoline ring |

| 1350-1250 | Medium | C-N stretching |

| 850-750 | Strong | C-Cl stretching |

| ~800 | Strong | Aromatic C-H out-of-plane bending |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet) is first recorded and then subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₈Cl₂N₂. The calculated monoisotopic mass is approximately 242.01 g/mol . The mass spectrum will show a characteristic isotopic pattern for two chlorine atoms, with peaks at m/z 242 (M⁺, containing two ³⁵Cl), 244 (M+2, containing one ³⁵Cl and one ³⁷Cl), and 246 (M+4, containing two ³⁷Cl) in an approximate ratio of 9:6:1.

-

Major Fragmentation Pathways:

-

Loss of a chlorine atom (-Cl) to give a fragment at m/z ~207.

-

Loss of a methyl radical (-CH₃) to give a fragment at m/z ~227.

-

Retro-Diels-Alder fragmentation of the quinoline ring.

-

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. ESI is a softer technique and is more likely to show the molecular ion peak. [7]3. Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on a thorough analysis of the spectroscopic data of structurally analogous compounds and established principles of chemical spectroscopy. While this guide serves as a valuable resource for the initial identification and characterization of this compound, experimental verification remains the gold standard for unequivocal structure elucidation. The provided experimental protocols offer a starting point for researchers to obtain and confirm the spectroscopic fingerprint of this compound.

References

Sources

The Untapped Therapeutic Potential of 4-Amino-7,8-dichloro-2-methylquinoline Derivatives: A Technical Guide for Drug Discovery

Foreword: A Strategic Perspective on a Niche Scaffold

In the vast landscape of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, a foundational blueprint for a multitude of therapeutic agents.[1][2] Within this family, the 4-aminoquinoline core is particularly distinguished, most notably as the pharmacophore of the lauded antimalarial drug, chloroquine.[3][4] While extensive research has illuminated the therapeutic avenues of 7-chloro-4-aminoquinolines, a significant opportunity for innovation lies in the exploration of less-chartered substitution patterns. This guide delves into the prospective biological activities of a specific, yet underexplored, class of compounds: 4-Amino-7,8-dichloro-2-methylquinoline derivatives .

While direct experimental data on this precise scaffold remains nascent, a wealth of knowledge surrounding analogous structures allows for a robust, data-driven extrapolation of their potential. This document will, therefore, serve as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive analysis based on established structure-activity relationships (SAR) and mechanistic insights gleaned from closely related 4-aminoquinoline congeners. We will explore the plausible synthesis, predict the likely biological activities, and propose detailed experimental workflows to validate these hypotheses.

I. The Core Moiety: Understanding the this compound Scaffold

The foundational structure, this compound, presents a unique combination of substituents that are predicted to significantly influence its physicochemical properties and biological interactions.

-

The 4-Amino Group: This is the cornerstone for derivatization, allowing for the introduction of various side chains that can modulate pharmacokinetic and pharmacodynamic properties. The basicity of the amino group is a critical determinant of cellular accumulation, particularly in acidic organelles like the lysosome, which is a key aspect of the anticancer and antimalarial activity of many 4-aminoquinolines.[1]

-

The 7,8-Dichloro Substitution: The presence of two electron-withdrawing chlorine atoms on the benzene ring is anticipated to profoundly impact the electronic character of the quinoline system. Electron-withdrawing groups at the 7-position are a well-established requirement for potent antiplasmodial activity.[5][6] The additional chlorine at the 8-position would further enhance this effect, potentially leading to stronger interactions with biological targets.

-

The 2-Methyl Group: Substitution at the 2-position of the quinoline ring can influence the molecule's steric profile and metabolic stability. While some studies suggest that substitution at certain positions can be detrimental to activity, the precise impact of a 2-methyl group in this specific scaffold warrants empirical investigation.[7]

The convergence of these structural features suggests a class of compounds with potentially heightened potency and novel pharmacological profiles.

II. Anticipated Biological Activities: An Evidence-Based Projection

Based on the extensive literature on substituted 4-aminoquinolines, we can project the most promising therapeutic applications for this compound derivatives.

A. Anticancer Potential: Targeting Lysosomal Function and Autophagy

The anticancer activity of 4-aminoquinolines, including chloroquine and its derivatives, is a burgeoning field of research.[2][8][9] These compounds are known to be lysosomotropic agents, accumulating in the acidic environment of lysosomes and disrupting their function.[1] This disruption can trigger apoptosis and inhibit autophagy, a cellular recycling process that cancer cells often exploit to survive under stress.

Hypothesized Mechanism of Action:

Derivatives of this compound are expected to exhibit significant anticancer activity through a similar mechanism. The enhanced lipophilicity and electron-withdrawing nature of the dichloro-substituents may facilitate enhanced lysosomal accumulation, leading to more potent disruption of autophagy and induction of cancer cell death.

Caption: Hypothesized anticancer mechanism of this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure to evaluate the cytotoxic effects of synthesized derivatives on human cancer cell lines.

-

Cell Culture: Seed human breast cancer cell lines (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% growth inhibition (GI₅₀) values for each compound.

Data Presentation: Comparative Cytotoxicity of 4-Aminoquinoline Derivatives

| Compound | MCF-7 GI₅₀ (µM)[10] | MDA-MB-468 GI₅₀ (µM)[10] |

| Chloroquine | >50 | >50 |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 12.04 | 8.73 |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | 11.52 | 13.72 |

| Hypothesized this compound Derivative | <10 | <10 |

B. Antimalarial Activity: A Potent Successor to Chloroquine?

The 4-aminoquinoline scaffold is synonymous with antimalarial therapy. The primary mechanism of action involves the inhibition of hemozoin biocrystallization in the food vacuole of the Plasmodium parasite, leading to the accumulation of toxic free heme.

Structure-Activity Relationship Insights:

The presence of an electron-withdrawing group at the 7-position is crucial for antiplasmodial activity.[5][11] The 7,8-dichloro substitution in the target scaffold is a significant modification that could enhance this activity. Studies on 7-substituted 4-aminoquinolines have shown that 7-iodo and 7-bromo derivatives are as active as their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of P. falciparum.[11] This suggests that the electronic properties of the substituent at this position are a key driver of activity.

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. pharmacy180.com [pharmacy180.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 4-Aminoquinoline Antimalarials

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminoquinoline class of compounds, with chloroquine (CQ) as its most prominent member, has been a cornerstone of antimalarial chemotherapy for decades.[1][2] Their efficacy, particularly against the erythrocytic stages of Plasmodium falciparum, is rooted in a unique mechanism of action that exploits the parasite's own biology. This guide provides an in-depth exploration of this mechanism, focusing on the pivotal role of heme detoxification. We will dissect the process of drug accumulation within the parasite's acidic digestive vacuole, the molecular interactions that lead to the inhibition of hemozoin biocrystallization, and the structural features of the drugs that govern this activity. Furthermore, this document details the primary mechanisms by which the parasite has evolved resistance and presents the key experimental protocols that have been instrumental in elucidating these complex interactions.

The Core Mechanism: Disruption of Heme Homeostasis

The intraerythrocytic stage of the malaria parasite's lifecycle is characterized by its prodigious consumption of host cell hemoglobin, which it digests to acquire essential amino acids.[1][2] This catabolic process, however, releases large quantities of free heme (ferriprotoporphyrin IX), a prosthetic group that is highly toxic to the parasite. Free heme can generate reactive oxygen species and destabilize biological membranes, leading to cell lysis.[3][4] To counteract this toxicity, the parasite has evolved a crucial detoxification pathway: the polymerization of soluble heme into an inert, insoluble crystal known as hemozoin, or "malaria pigment".[2] The primary mechanism of action of 4-aminoquinoline compounds is the potent inhibition of this hemozoin formation process.[2][4][5]

Ion Trapping: Drug Accumulation in the Digestive Vacuole

The effectiveness of 4-aminoquinolines is contingent on their ability to concentrate at the site of action—the parasite's digestive vacuole (DV). The DV is an acidic organelle, with a pH estimated to be between 4.7 and 5.2.[3] Chloroquine and other 4-aminoquinolines are weak bases. In the neutral pH of the host erythrocyte cytoplasm, a significant fraction of the drug is uncharged and can readily diffuse across biological membranes, including the parasite's plasma membrane and the DV membrane.[3]

Once inside the acidic DV, the drug becomes protonated at its two amine sites (the quinoline ring nitrogen and the tertiary amine of the side chain).[3][4] This diprotonated, charged form of the drug is membrane-impermeable and is effectively trapped within the vacuole.[3] This "ion trapping" or "weak base mechanism" allows the drug to accumulate to millimolar concentrations inside the DV, several orders of magnitude higher than in the surrounding plasma.[6][7]

Inhibition of Hemozoin Biocrystallization

Inside the DV, the concentrated 4-aminoquinoline drug directly interferes with heme polymerization. The mechanism involves a two-pronged interaction:

-

Heme Binding: The planar aromatic quinoline ring of the drug forms a non-covalent π-π stacking complex with the porphyrin ring of heme.[8][9] This interaction is a critical first step in the inhibitory process.

-

Capping of Hemozoin Crystals: The drug-heme complex then binds to the growing faces of the hemozoin crystal. This "capping" action effectively terminates chain extension, preventing further heme monomers from being added to the polymer.[4][5]

The result is a buildup of toxic free heme and drug-heme complexes within the DV.[2][4] This accumulation leads to oxidative stress, membrane damage, and ultimately, the lysis and death of the parasite.[2][3]

Caption: Mechanism of 4-aminoquinoline action in the parasite's digestive vacuole.

Structure-Activity Relationships (SAR)

The antimalarial potency of 4-aminoquinolines is dictated by specific structural features that are finely tuned for drug accumulation and heme binding.[10][11] Decades of medicinal chemistry have elucidated a clear structure-activity relationship (SAR).

| Structural Feature | Importance for Activity | Rationale |

| Quinoline Nucleus | Essential | The planar aromatic system is required for π-π stacking interactions with the heme porphyrin ring.[1][12] |

| 7-Chloro Substituent | Critical for High Potency | An electron-withdrawing group at this position, like chlorine, is optimal for inhibiting β-hematin formation.[1][13][14] Replacing it with electron-donating groups significantly reduces activity.[1][14] |

| 4-Amino Linker | Essential | Connects the side chain to the quinoline core. |

| Basic Aminoalkyl Side Chain | Critical for Accumulation & Potency | The basicity of the terminal amine is crucial for protonation and ion trapping within the acidic DV. The length of the alkyl chain influences both potency and the ability to overcome resistance.[10][13] |

Modifications to this scaffold, particularly altering the length or bulk of the side chain, have been a key strategy in developing new 4-aminoquinolines that can circumvent resistance mechanisms.[1][13][15]

Mechanisms of Parasite Resistance

The clinical utility of chloroquine has been severely undermined by the global spread of resistant P. falciparum strains.[2][7] The primary mechanism of chloroquine resistance (CQR) is not a modification of the drug's target but rather a reduction in the intracellular accumulation of the drug.[3][6][7]

The Role of the P. falciparum Chloroquine Resistance Transporter (PfCRT)

The central player in CQR is a transmembrane protein located on the parasite's DV membrane called the P. falciparum Chloroquine Resistance Transporter (PfCRT).[16] In sensitive parasites, the wild-type PfCRT protein does not transport chloroquine. However, in resistant parasites, the pfcrt gene acquires a suite of point mutations. The key mutation, K76T (a lysine to threonine substitution at position 76), is the principal determinant of the CQR phenotype.[2][3][17]

This mutated form of PfCRT gains the ability to actively transport protonated chloroquine out of the digestive vacuole and into the parasite cytoplasm.[3][16] This efflux mechanism lowers the concentration of the drug at its site of action, preventing it from reaching the critical threshold required to effectively inhibit hemozoin formation.[2] While other transporters like PfMDR1 can modulate the level of resistance, mutations in PfCRT are considered the primary cause.[16]

Caption: Comparison of drug transport in sensitive and resistant parasites.

Key Experimental Methodologies

The elucidation of the 4-aminoquinoline mechanism of action and resistance has been made possible by a range of robust in vitro and biochemical assays. The following protocols represent foundational techniques in the field.

In Vitro Antimalarial Activity Assay: [³H]-Hypoxanthine Incorporation

This classic assay measures the inhibition of parasite growth by quantifying the incorporation of a radiolabeled nucleic acid precursor, [³H]-hypoxanthine, into the parasite's DNA/RNA during replication.

-

Causality: Healthy, replicating parasites will actively synthesize nucleic acids, incorporating the radiolabeled hypoxanthine. Drug-induced growth inhibition leads to a dose-dependent decrease in radioactivity, allowing for the calculation of an IC₅₀ value (the concentration of drug that inhibits 50% of growth).[17][18][19]

Protocol:

-

Preparation: Asynchronously or synchronously cultured P. falciparum-infected red blood cells (iRBCs) are diluted to a parasitemia of ~0.5% and a hematocrit of 2.5% in complete RPMI-1640 medium.

-

Drug Plating: Test compounds are serially diluted in a 96-well microtiter plate. Control wells (no drug, solvent only) are included.

-

Incubation: 200 µL of the iRBC suspension is added to each well. The plate is incubated for 24 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Radiolabeling: 25 µL of medium containing [³H]-hypoxanthine (final activity ~0.5 µCi/well) is added to each well.

-

Final Incubation: The plate is incubated for an additional 18-24 hours.

-

Harvesting: The plate is frozen and thawed to lyse the cells. The contents are then harvested onto a glass-fiber filter mat using a cell harvester.

-